molecular formula C17H16N4O3S2 B2510969 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide CAS No. 1286719-62-7

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Cat. No.: B2510969
CAS No.: 1286719-62-7
M. Wt: 388.46
InChI Key: FJDCBQYYPWKPCB-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiazole ring: This can be achieved by cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the azetidine ring: This step may involve the reaction of a suitable azetidine precursor with the benzothiazole derivative.

    Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride derivative.

    Final coupling: The final step involves coupling the intermediate with a carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide: can be compared with other azetidine derivatives or benzothiazole derivatives.

    Similar compounds: 1-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)azetidine-3-carboxamide, 1-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)azetidine-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c18-26(23,24)13-7-5-12(6-8-13)19-16(22)11-9-21(10-11)17-20-14-3-1-2-4-15(14)25-17/h1-8,11H,9-10H2,(H,19,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCBQYYPWKPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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